![molecular formula C17H17N5O2 B257651 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)
2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile is a novel chemical compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and proteins, potentially leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has also been shown to have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile in lab experiments include its unique chemical structure, potential for use as a lead compound in drug discovery, and potential for studying various biological processes. The limitations include the proprietary nature of the synthesis method and the lack of a complete understanding of the compound's mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research involving 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile. These include further studies to elucidate the compound's mechanism of action, exploration of its potential applications in the treatment of various diseases, and continued research into its potential as a lead compound for drug discovery. Additionally, further research could be conducted to optimize the synthesis method and explore the compound's potential for use in various research fields.
Synthesemethoden
The synthesis of 2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile can be achieved through a multistep process involving the reaction of various chemical reagents. The exact synthesis method is proprietary and not publicly available.
Wissenschaftliche Forschungsanwendungen
2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound can be used as a tool for studying various biological processes and as a potential lead compound for drug discovery.
Eigenschaften
Molekularformel |
C17H17N5O2 |
---|---|
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C17H17N5O2/c1-11-5-3-6-22-15(11)20-16-13(17(22)23)9-12(10-18)14(19)21(16)7-4-8-24-2/h3,5-6,9,19H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
AVBKFSCVPPZYNE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C#N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.